5-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-METHOXYPHENYL 4-METHYLBENZOATE
Overview
Description
The compound 5-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-METHOXYPHENYL 4-METHYLBENZOATE is a complex organic molecule featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-METHOXYPHENYL 4-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of a thioamide with an allyl halide to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-METHOXYPHENYL 4-METHYLBENZOATE: undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
5-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-METHOXYPHENYL 4-METHYLBENZOATE: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-METHOXYPHENYL 4-METHYLBENZOATE involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-9-METHYL-2-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE .
- 3-[(E)-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-9-METHYL-2-(4-METHYL-1-PIPERIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE .
Uniqueness
The uniqueness of 5-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-METHOXYPHENYL 4-METHYLBENZOATE lies in its specific structural features, such as the combination of the thiazolidine ring with the methoxyphenyl and methylbenzoate groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
[2-methoxy-5-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S2/c1-4-11-23-20(24)19(29-22(23)28)13-15-7-10-17(26-3)18(12-15)27-21(25)16-8-5-14(2)6-9-16/h4-10,12-13H,1,11H2,2-3H3/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGUFLUKLYYRHF-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC=C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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